molecular formula C6H7BrO2 B1278939 2-Bromo-3-methoxycyclopent-2-en-1-one CAS No. 14203-25-9

2-Bromo-3-methoxycyclopent-2-en-1-one

Cat. No. B1278939
CAS RN: 14203-25-9
M. Wt: 191.02 g/mol
InChI Key: RKDVAJMYDPQTFK-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxycyclopent-2-en-1-one is a brominated cyclopentenone derivative that has garnered interest in the field of organic synthesis due to its potential as a building block for constructing heterocyclic and polyheterocyclic compounds. The presence of the bromine atom and the methoxy group in the molecule provides reactive sites for various chemical transformations, making it a versatile synthon for the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of brominated cyclopentenones, such as 2-Bromo-3-methoxycyclopent-2-en-1-one, can be achieved through different methods. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied, revealing that the position of bromination can be influenced by the choice of brominating reagent and solvent. Copper(II) bromide in methanol has been shown to be effective for obtaining 5-bromocyclopentenones, while n-propyl acetate favors the formation of 4-bromoketones . Additionally, the use of dibromocarbene adducts lithiated with butyllithium has been applied to the synthesis of brominated cyclopropyl and cycloheptenyl derivatives, which can be further transformed into various functionalized compounds .

Molecular Structure Analysis

The molecular structure of brominated cyclopentenones is characterized by the presence of a cyclopentene ring substituted with a bromine atom and a methoxy group. The exact position of these substituents can vary, leading to different isomers with distinct reactivity profiles. X-ray crystallographic analysis has been used to elucidate the structure and stereochemistry of related compounds, such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, providing insight into the conformation and electronic distribution within the molecule .

Chemical Reactions Analysis

Brominated cyclopentenones undergo a variety of chemical reactions, including cyclocondensation, alkylation, and cycloaddition, to form heterocyclic structures. The reactivity of these compounds can be exploited to create cyclopropane derivatives through reactions with nucleophiles, as demonstrated by the formation of cyclopropane bis-lactones from 3-bromo-5-methoxyfuran-2(5H)-one . Furthermore, Michael initiated ring closure reactions of brominated acrylic acid derivatives have been shown to yield functionalized cyclopropanes and fused heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-methoxycyclopent-2-en-1-one and its analogs are influenced by the presence of the bromine and methoxy groups. These substituents affect the molecule's polarity, solubility, and reactivity. The bromine atom, in particular, makes the compound susceptible to nucleophilic substitution reactions, while the methoxy group can participate in electrophilic addition reactions. The physical properties such as melting point, boiling point, and solubility in various solvents are essential for the practical application of these compounds in synthetic procedures.

Scientific Research Applications

  • Organic Synthesis

    • This compound is often used in organic chemistry for the synthesis of complex molecules .
  • Polymerization

    • A study has been conducted on the autopolymerization of 2-bromo-3-methoxycyclopent-2-en-1-one .
    • The products and reaction mechanism of the polymerization reaction were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .
    • The results provided useful information for the design of monomers via autopolymerization .
  • Bromination

    • A continuous-flow process for the bromination of conjugated allylic compounds with N-bromosuccinimide (NBS) has been developed .
    • The reaction was optimized in a self-made continuous-flow photoreactor based on a commercially available household lamp .
  • Medicinal Chemistry

    • Compounds like “2-Bromo-3-methoxycyclopent-2-en-1-one” are often used in medicinal chemistry for the synthesis of complex molecules .
    • They can be used in research related to drug discovery .
  • Functional Materials

    • Thiophene derivatives, which include compounds like “2-Bromo-3-methoxycyclopent-2-en-1-one”, have received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .
    • The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .
  • Bio-Based Production

    • Emerging application areas for using compounds like “2-Bromo-3-methoxycyclopent-2-en-1-one” include cosmetics, agricultural, pharmaceutical, and food industries .
    • These opportunities could contribute to a rise in value and market expansion .

properties

IUPAC Name

2-bromo-3-methoxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDVAJMYDPQTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455002
Record name 2-Bromo-3-methoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methoxycyclopent-2-en-1-one

CAS RN

14203-25-9
Record name 2-Bromo-3-methoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (24.92 g, 0.140 mol) is added, portionwise over one hour, to a stirred solution of 3-methoxycyclopent-2-enone (14.95 g, 0.133 mol) in 1,2-dichloroethane (300 ml) at 0° C. in an amber flask. The reaction is stirred at 0° C. for a further 90 minutes and then any remaining solid is removed by filtration. The filtrate is evaporated under reduced pressure, and the residue is dissolved in warm toluene (600 ml) and washed quickly with ice-cold water (2×100 ml). The organic phase is dried over anhydrous magnesium sulfate, filtered and the filtrate is evaporated under reduced pressure until approximately 150 ml remains. The flask is cooled in an ice bath and left for 30 minutes. The resultant precipitate is removed by filtration, washed with hexane (50 ml) and dried to give 2-bromo-3-methoxycyclopent-2-enone (17.5 g, 69%).
Quantity
24.92 g
Type
reactant
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-methoxy-cyclopent-2-enone (14.95 g, 0.133 mmol) in 1,2-dichloroethane (300 ml) at 0° C. in an amber flask is added portionwise over one hour N-bromosuccinimide (24.92 g, 140 mmol). The reaction is stirred at 0° C. for a further 90 minutes and then any remaining solid is removed by filtration. The filtrate is evaporated to dryness under reduced pressure, the resultant solid dissolved in warm toluene (600 ml) and washed quickly with water (2×100 ml). The organic phase is evaporated under reduced pressure until a precipitate appears. The residue is cooled overnight in a fridge. The resultant solid is removed by filtration, washed with hexane (50 ml) and air-dried to give 15.2 g of 2-bromo-3-methoxy-cyclopent-2-enone as a white crystalline solid.
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
24.92 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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